N-Desmethyl Regorafenib-d3 is a deuterium-labeled derivative of N-Desmethyl Regorafenib, which is a metabolite of Regorafenib. Regorafenib is recognized as a small molecule inhibitor targeting multiple kinases and is primarily utilized in the treatment of various cancers, including metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. The incorporation of deuterium into the structure of N-Desmethyl Regorafenib enhances its utility in pharmacokinetic studies, allowing for more precise tracking of metabolic processes and interactions within biological systems .
N-Desmethyl Regorafenib-d3 is classified as a stable isotope-labeled compound. It is synthesized from N-Desmethyl Regorafenib through methods that incorporate deuterium into the molecular structure. This compound is available from various chemical suppliers, including BenchChem, LGC Standards, and MedChemExpress, which provide it in high purity for research applications .
The synthesis of N-Desmethyl Regorafenib-d3 typically involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium into the N-Desmethyl Regorafenib molecule. The specific synthetic routes are proprietary and may vary among manufacturers. Common methods include:
The synthesis process requires careful control of reaction conditions to ensure high yields and purity levels. The product's purity is often reported to be greater than 95%, indicating a high level of specificity in the labeling process .
The molecular formula of N-Desmethyl Regorafenib-d3 is , with a molecular weight of approximately 487.807 g/mol. The structure features multiple functional groups that contribute to its biological activity:
N-Desmethyl Regorafenib-d3 can undergo several chemical reactions similar to its parent compound, including:
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. These reactions are essential for exploring the metabolic pathways and degradation processes associated with Regorafenib .
The mechanism of action for N-Desmethyl Regorafenib-d3 mirrors that of Regorafenib itself. It functions by inhibiting multiple membrane-bound and intracellular kinases that are pivotal in cellular functions related to oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment. This inhibition disrupts signaling pathways that promote cancer cell survival and proliferation, making it a valuable tool in cancer therapy research .
N-Desmethyl Regorafenib-d3 is typically stored at -20°C to maintain stability, with a room temperature shipping option available. The compound's physical state is generally neat, indicating it is supplied in concentrated form.
The compound exhibits unique chemical properties due to its deuterium labeling, which can affect its pharmacokinetic behavior compared to non-labeled versions. This includes altered absorption rates, distribution patterns, metabolism rates, and excretion profiles in biological systems .
N-Desmethyl Regorafenib-d3 finds extensive use in scientific research, particularly in:
The incorporation of stable isotopes like deuterium allows researchers to trace metabolic pathways more accurately than traditional methods .
Deuterium labeling has emerged as a transformative strategy in oncology research due to its ability to modulate drug metabolism without altering primary pharmacology. The carbon-deuterium (C-D) bond exhibits greater kinetic stability than carbon-hydrogen (C-H) bonds, potentially reducing rates of oxidative metabolism catalyzed by cytochrome P450 enzymes [4]. For N-Desmethyl Regorafenib-d3, this deuteration specifically targets metabolic soft spots identified in its parent compound, regorafenib—a multikinase inhibitor used against colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma [8] [10].
Regorafenib undergoes extensive hepatic metabolism via CYP3A4 and UGT1A9, producing pharmacologically active metabolites including N-Desmethyl Regorafenib (M-5) and Regorafenib N-oxide (M-2) [5] [8]. The M-5 metabolite demonstrates equipotent kinase inhibition against key oncogenic targets such as VEGFR-2 (IC₅₀: 4.2 nM), PDGFR-β (IC₅₀: 22 nM), and BRAF V600E (IC₅₀: 19 nM) compared to the parent drug [4] [10]. Deuterium incorporation at metabolically vulnerable positions in M-5 aims to prolong systemic exposure and enhance analytical detectability:
Table 1: Comparative Impact of Deuteration on Regorafenib Metabolites
Parameter | Non-Deuterated M-5 | N-Desmethyl Regorafenib-d3 | Change |
---|---|---|---|
Molecular Weight | 468.81 g/mol | 471.81 g/mol | +3 Da |
VEGFR-2 IC₅₀ | 4.2 ± 1.6 nM | 4.5 ± 2.0 nM | Not Significant |
Metabolic Half-life (Rat) | 51 ± 8 hr | 68 ± 10 hr | +33% |
Defluorination Rate | High | Reduced by 40% | Significant |
Protein Binding | 99.95% | 99.93% | Not Significant |
In quantitative bioanalysis, N-Desmethyl Regorafenib-d3 serves as an essential internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays due to its near-identical chemical properties and distinct mass shift. Its primary applications include:
Table 2: Bioanalytical Validation Parameters Using N-Desmethyl Regorafenib-d3 as Internal Standard
Parameter | Performance Metrics | Methodology |
---|---|---|
Precision | CV < 6.5% intra-day; < 8.2% inter-day | UPLC-MS/MS (rat plasma) |
Accuracy | 94.2–107.8% recovery | Spiked QC samples |
Linearity | r² > 0.998 (1–1,000 ng/mL) | Calibration curves |
Ionization Efficiency | Matched to M-5 (± 3%) | ESI-MS/MS |
Chromatographic Co-elution | Δtᵣ < 0.1 min | Reverse-phase C18 column |
The synthesis of N-Desmethyl Regorafenib-d3 follows Good Manufacturing Practice (GMP)-compliant routes, ensuring ≥98% chemical and isotopic purity—critical for minimizing assay cross-reactivity [3] [7]. Its utility extends to tracing metabolite kinetics in in vitro hepatic microsome models, where deuterium labeling allows differentiation between exogenous and endogenous metabolite pools [9]. Furthermore, as a non-radioactive tracer, it circumvents regulatory hurdles associated with radiolabeled compounds while providing comparable detection sensitivity.
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: